(R)-N-(3-(1-Aminoethyl)phenyl)acetamide
Description
Significance of Chiral Amines in Modern Synthetic Chemistry
Chiral amines are indispensable building blocks in modern chemical synthesis, largely due to their prevalence in biologically active molecules. bldpharm.commdpi.com It is estimated that between 40% and 45% of small-molecule pharmaceuticals incorporate a chiral amine fragment, highlighting their importance in drug design. bldpharm.com The body's biological systems, such as enzymes and receptors, are inherently chiral, meaning they interact differently with each enantiomer of a chiral drug. researchgate.netnih.gov This stereoselectivity can lead to significant differences in the pharmacological, metabolic, and toxicological profiles of a drug's enantiomers. researchgate.net
Beyond their presence in pharmaceuticals, chiral amines are widely employed as catalysts and ligands in asymmetric synthesis, enabling the creation of other chiral molecules with high enantiomeric purity. mdpi.comsigmaaldrich.comgoogle.com The development of methods for the enantioselective synthesis of chiral amines, such as asymmetric hydrogenation and reductive amination, is a key area of research. bldpharm.comnih.gov These methods are crucial for overcoming the limitations of classical resolution techniques and providing efficient access to enantiomerically pure compounds that are vital for the pharmaceutical, agrochemical, and fine chemical industries. bldpharm.comresearchgate.net
The Acetamide (B32628) Motif as a Versatile Structural Element
The acetamide group is a frequently encountered functional group in medicinal chemistry, valued for its unique structural and chemical properties. researchgate.netbldpharm.com As a simple amide derived from acetic acid, its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) allows it to form strong intermolecular interactions with biological targets like proteins and enzymes. bldpharm.comresearchgate.net This characteristic makes the acetamide motif a valuable component for enhancing binding affinity and modulating the pharmacological profile of a molecule. bldpharm.com
The acetamide functional group is a common structural feature in numerous marketed drugs, where it contributes to their therapeutic effects. researchgate.net Furthermore, it is often used as a bioisostere—a substituent that can replace another functional group while retaining similar biological activity but with modified physicochemical properties. For instance, the 1,2,3-triazole ring is sometimes explored as a bioisosteric replacement for the amide group to improve metabolic stability against hydrolysis. The chemical versatility and established presence of the acetamide moiety in successful pharmaceuticals make it an appealing and reliable component in the design of new bioactive compounds. researchgate.netbldpharm.com
Structural Elucidation and Stereochemical Importance of (R)-N-(3-(1-Aminoethyl)phenyl)acetamide
The compound This compound is a distinct molecule within the chiral amino-acetamide class. Its structure consists of a central phenyl ring substituted with two key functional groups at the meta-positions (positions 1 and 3). One substituent is an acetamide group (-NHCOCH₃), and the other is a chiral 1-aminoethyl group (-CH(CH₃)NH₂). The designation "(R)" specifies the absolute configuration at the single stereocenter, which is the carbon atom bonded to the methyl group, the amino group, and the phenyl ring.
While detailed experimental studies on the structural elucidation of this specific compound are not widely published in scientific literature, its chemical identity is well-defined.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1228548-02-4 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
The stereochemical importance of this compound lies entirely in its chirality. The presence of a single, defined enantiomer, the (R)-isomer, is critical. In pharmacology, it is a well-established principle that different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause unwanted side effects (the distomer). researchgate.net This is because biological targets are chiral and will interact with each enantiomer differently, akin to a handshake where only a right hand fits well with another right hand. researchgate.net Therefore, the synthesis and study of the single (R)-enantiomer of N-(3-(1-Aminoethyl)phenyl)acetamide is essential for any potential application in medicinal chemistry or as a chiral building block, as its biological and chemical behavior is expected to be distinct from its (S)-counterpart or a racemic mixture of both.
Overview of Research Trajectories for Chiral Phenylacetamide Derivatives
Research into chiral phenylacetamide derivatives is an active and expanding field, driven by the quest for new molecules with valuable biological activities and applications in asymmetric synthesis. One major trajectory involves the design and synthesis of these derivatives as potential therapeutic agents. For example, various N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer and antibacterial agents. Studies have shown that specific substitution patterns on the phenyl ring can lead to significant cytotoxic effects against cancer cell lines or potent activity against pathogenic bacteria.
Another significant research direction focuses on the application of these compounds as intermediates or building blocks in the synthesis of more complex molecules. The combination of a chiral center and reactive functional groups makes them valuable starting materials for constructing novel heterocyclic systems or ligands for asymmetric catalysis. Research also explores the impact of different substituents on the phenylacetamide core to understand structure-activity relationships (SAR), which provides crucial insights for designing more potent and selective compounds. The development of efficient, stereoselective synthetic methods to access these chiral derivatives in high enantiomeric purity remains a fundamental goal, enabling further exploration of their chemical and biological potential. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1228548-02-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[3-[(1R)-1-aminoethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7(11)9-4-3-5-10(6-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
MKUVXAZZKXTGOK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)NC(=O)C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)N |
Origin of Product |
United States |
Stereochemical Analysis and Chirality in R N 3 1 Aminoethyl Phenyl Acetamide Research
Determination of Absolute Configuration
The assignment of the absolute configuration of a chiral molecule, designating it as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is a crucial step in stereochemical analysis. For (R)-N-(3-(1-Aminoethyl)phenyl)acetamide, several definitive methods can be employed to unambiguously determine the spatial arrangement of the atoms around its chiral center.
One of the most conclusive techniques is single-crystal X-ray crystallography. nih.gov This method provides a detailed three-dimensional map of the electron density of a molecule in its crystalline state, allowing for the direct visualization of the atomic arrangement and thus the absolute configuration. nih.gov To apply this method, a suitable single crystal of the enantiomerically pure compound, or a derivative thereof, must be prepared.
When X-ray crystallography is not feasible, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can be utilized. One- and two-dimensional Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between specific protons. mdpi.com By observing correlations between protons on the stereocenter and other parts of the molecule with a known orientation, the relative stereochemistry can be deduced. When a chiral auxiliary of a known absolute configuration is used to create a diastereomer, NMR can then be used to determine the absolute configuration of the original molecule. mdpi.com Furthermore, advanced NMR techniques in combination with chiral solvating or derivatizing agents can also help in assigning the absolute configuration by observing predictable shifts in the NMR signals for different enantiomers. mdpi.com
Enantiomeric Excess and Purity Assessment
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. Accurate determination of ee is essential in asymmetric synthesis and for the characterization of chiral compounds. Chromatographic techniques are the most common and reliable methods for this assessment.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying the enantiomeric excess of a sample. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The mechanism of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions are based on a combination of non-covalent forces, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.gov For a compound like this compound, which contains an amino group, an amide group, and an aromatic ring, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often highly effective. nih.gov The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of the separation. nih.gov
Below is a table representing typical parameters for a chiral HPLC method for analyzing this compound.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Elution | (R)-enantiomer typically elutes before the (S)-enantiomer* |
*Elution order can vary and must be confirmed with pure standards.
Gas Chromatography (GC) with a chiral stationary phase is another effective method for the separation and quantification of enantiomers, particularly for volatile compounds. While this compound itself may have low volatility, it can often be converted into a more volatile derivative (e.g., by acylation of the primary amine) to facilitate GC analysis.
Chiral GC columns commonly employ derivatized cyclodextrins as the chiral selectors. gcms.cz The enantiomers partition differently between the carrier gas (mobile phase) and the liquid CSP, resulting in separation. The efficiency of the separation is highly dependent on factors such as the column temperature program, the carrier gas type, and its linear velocity. gcms.cz Slower temperature ramps and optimal carrier gas flow rates generally lead to better resolution.
The table below outlines typical conditions for a chiral GC analysis.
Table 2: Illustrative Chiral GC Method Parameters
| Parameter | Value |
|---|---|
| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) |
| Carrier Gas | Hydrogen or Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 150 °C, ramp at 2 °C/min to 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Chiral Recognition Phenomena in Solution and Solid State
Chiral recognition is a phenomenon where a chiral molecule interacts differently with the two enantiomers of another chiral substance. When a chiral molecule interacts with its own enantiomers, it is termed chiral self-recognition. This process is governed by the formation of transient diastereomeric aggregates held together by non-covalent forces.
Self-Induced Diastereomeric Anisochronism (SIDA) is an NMR spectroscopic phenomenon observed in non-racemic (scalemic) solutions of chiral compounds. mdpi.com In such a solution, a dynamic equilibrium exists between single molecules and transient molecular aggregates. These aggregates can be homochiral (R-R or S-S) or heterochiral (R-S). mdpi.comnih.gov
Because the homochiral and heterochiral aggregates are diastereomeric, the magnetic environment for a nucleus in an R-enantiomer within a homochiral (R-R) dimer is different from that within a heterochiral (R-S) dimer. uni-muenchen.de If the association is significant and the exchange between monomeric and aggregated species is fast on the NMR timescale, a single, averaged signal is observed for each enantiomer. However, the chemical shift (δ) of the major enantiomer's signal will differ from that of the minor enantiomer, resulting in signal splitting. uni-muenchen.de This difference in chemical shifts is the "anisochronism." The observation of SIDA provides direct evidence of chiral self-recognition in solution and can be used to determine the enantiomeric ratio of the sample. nih.govnih.gov
The SIDA effect and other forms of chiral self-recognition are driven by specific supramolecular interactions that lead to the formation of molecular aggregates. researchgate.net The stability and geometry of these aggregates are determined by the interplay of various non-covalent forces. For this compound, the key interactions responsible for self-recognition include:
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the N-H protons of the primary amine and the amide) and acceptors (the carbonyl oxygen of the amide and the nitrogen of the primary amine). These groups can form intermolecular hydrogen bonds, creating dimers or larger oligomers. The stereochemistry at the chiral center influences the optimal geometry for these hydrogen bonds, leading to different stabilities for homochiral versus heterochiral aggregates. mpg.denih.gov
Steric Repulsion: The spatial arrangement of the substituents around the chiral center dictates the steric fit between associating molecules. The heterochiral (R-S) interaction may involve more significant steric hindrance compared to the homochiral (R-R) interaction, or vice versa, making one type of aggregate more favorable. wur.nl
These subtle differences in interaction energies between homochiral and heterochiral pairings are the fundamental basis for chiral self-recognition phenomena observed in both solution (SIDA) and the solid state (e.g., formation of a conglomerate versus a racemic compound during crystallization). nih.govmpg.de
Dynamic Stereochemistry and Conformational Studies
The field of dynamic stereochemistry investigates the time-dependent aspects of stereoisomerism, including the rotation around single and partial double bonds, which leads to different conformations of a molecule. For a chiral molecule such as this compound, a comprehensive understanding of its conformational landscape and the energy barriers separating different conformers is crucial for elucidating its three-dimensional structure and potential interactions in a biological or chemical system. However, to date, specific experimental or computational studies focusing on the dynamic stereochemistry and conformational analysis of this compound have not been reported in the scientific literature.
Consequently, this section will discuss the anticipated dynamic stereochemical properties of this compound by drawing parallels with structurally related compounds that have been the subject of such investigations. The primary areas of conformational flexibility in this molecule are the rotation around the amide C(O)-N bond, the C-N bond linking the chiral center to the phenyl ring, and the C-C bond between the chiral center and the methyl group.
Rotational Barrier of the Amide Bond:
The amide bond in N-substituted acetamides is known to exhibit a partial double bond character due to resonance, which restricts free rotation around the C(O)-N axis. This restricted rotation can lead to the existence of cis and trans conformers. The energy barrier for this rotation is typically in the range of 15-20 kcal/mol, which is high enough to allow for the observation of distinct conformers on the NMR timescale at or near room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to determine these rotational barriers.
While no specific data exists for this compound, studies on related N-arylacetamides provide valuable insights. For instance, the rotational barrier around the amide group in a structurally similar enamine system has been measured at 16.4 kcal/mol nih.gov. In N-benzhydrylformamides, the calculated rotational barriers for the formyl group are in the range of 20–23 kcal/mol cymitquimica.com. Protonation of the molecule can also influence this barrier; in amine-substituted [s]-triazines, protonation increases the rotational barrier by 2-3 kcal/mol nih.gov. Given these precedents, it is reasonable to expect a significant rotational barrier for the acetamide (B32628) group in the target molecule.
Table 3.4.1: Representative Rotational Energy Barriers in Related Amide Systems
| Compound/System | Method | Rotational Barrier (kcal/mol) | Reference |
| Amide group in an enamine system | Dynamic NMR | 16.4 | nih.gov |
| N-Benzhydrylformamides | DFT Calculations | 20-23 | cymitquimica.com |
| Amine-substituted [s]-triazines (neutral) | NMR | 15.3-16.1 | nih.gov |
| Amine-substituted [s]-triazines (protonated) | NMR | 17.5-19.3 | nih.gov |
| (R,S)-N,N-bis(1-phenylethyl)acetamide | Dynamic NMR | Lower energy process observed | rsc.org |
This table presents data from analogous systems to provide context for the expected rotational barriers in this compound, for which specific data is not available.
Conformational Preferences of the Chiral Aminoethyl Group:
The chiral center in this compound introduces another layer of conformational complexity. The spatial arrangement of the substituents around the chiral carbon—the N-acetylated phenyl group, the amino group, the methyl group, and a hydrogen atom—will be influenced by steric and electronic factors.
Studies on N-[(1S)-1-phenylethyl]benzamide have revealed the existence of conformational trimorphism, where different crystal forms arise from the rotation of the phenyl rings nih.gov. This highlights the conformational flexibility associated with the N-(1-phenylethyl) moiety. In the context of polypeptoids, the chirality of N-1-phenylethyl sidechains has been shown to dictate the helical sense of the polymer backbone, indicating that the conformational preferences of this chiral fragment can have significant long-range stereochemical effects.
The orientation of the aminoethyl group relative to the phenyl ring will be governed by a balance of forces, including steric hindrance between the substituents on the chiral center and the acetamide group on the phenyl ring. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to explore the potential energy surface of this compound and identify the most stable conformers. Such studies could also predict the rotational barriers for the various single bonds, providing a more complete picture of the molecule's dynamic behavior.
Sophisticated Spectroscopic and Analytical Characterization Techniques for R N 3 1 Aminoethyl Phenyl Acetamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For a chiral molecule like (R)-N-(3-(1-Aminoethyl)phenyl)acetamide, a suite of advanced NMR experiments is employed to assign all proton and carbon signals and to confirm its three-dimensional structure.
¹H and ¹³C NMR for Structural Confirmation and Connectivity
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The proton of the amide (N-H) would likely appear as a broad singlet. The methine proton (CH) of the aminoethyl group is anticipated to be a quartet due to coupling with the adjacent methyl protons. The methyl protons (CH₃) of the aminoethyl group would appear as a doublet, and the methyl protons of the acetamide (B32628) group would be a sharp singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acetamide group is expected to have a chemical shift in the range of δ 168-172 ppm. The aromatic carbons would resonate between δ 115-140 ppm. The aliphatic carbons of the aminoethyl group and the acetamide methyl group would appear at higher field (lower ppm values).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetamide CH₃ | ~2.1 (s, 3H) | ~24 |
| Aminoethyl CH₃ | ~1.4 (d, 3H) | ~22 |
| Aminoethyl CH | ~4.1 (q, 1H) | ~50 |
| Aromatic CHs | 7.0-7.8 (m, 4H) | 115-130 |
| Aromatic C-N | - | ~138 |
| Aromatic C-C(H)N | - | ~145 |
| Amide C=O | - | ~169 |
| Amide NH | ~9.8 (br s, 1H) | - |
| Amine NH₂ | ~1.9 (br s, 2H) | - |
Note: s = singlet, d = doublet, q = quartet, m = multiplet, br s = broad singlet. Predicted values are based on typical shifts for similar functional groups.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak would be observed between the methine proton (CH) and the methyl protons (CH₃) of the aminoethyl group, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon, such as linking the aromatic proton signals to their corresponding aromatic carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. NOESY can help confirm the spatial relationship between different parts of the molecule, such as between the acetamide group and the aromatic ring.
Diffusion-Ordered Spectroscopy (DOSY) NMR for Aggregation Studies
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This method can be employed to study intermolecular interactions and aggregation phenomena in solution. For this compound, DOSY could be used to determine if the molecule exists as a monomer or forms aggregates (e.g., dimers or oligomers) in a given solvent. rsc.org A single diffusion coefficient corresponding to the expected molecular size would indicate a monomeric state, whereas the presence of species with lower diffusion coefficients would suggest aggregation. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound (C₁₀H₁₄N₂O), the theoretical exact mass of the neutral molecule is 178.1106 g/mol . When analyzed by HRMS, typically using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The high resolving power of HRMS instruments allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm), distinguishing the compound from other species with the same nominal mass. nih.gov
Table 2: HRMS Data for this compound
| Ion | Theoretical m/z |
| [C₁₀H₁₅N₂O]⁺ ([M+H]⁺) | 179.1184 |
The experimental observation of an ion with an m/z value that matches the theoretical value to within a few parts per million provides strong evidence for the compound's molecular formula. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing its vibrational modes.
The FTIR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine and the secondary amide, a strong C=O stretching from the amide group (the "Amide I" band), and N-H bending (the "Amide II" band). Aromatic C-H and C=C stretching vibrations would also be present.
Raman spectroscopy , being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be useful for observing the aromatic ring vibrations and the carbon skeleton modes.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine/Amide N-H | Stretch | 3200-3400 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Amide C=O (Amide I) | Stretch | 1640-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
| Amide N-H (Amide II) | Bend | 1510-1570 |
| C-N | Stretch | 1200-1350 |
Correlation of Experimental and Theoretical Vibrational Frequencies
To achieve a more precise assignment of the vibrational modes, a common approach is to correlate the experimentally obtained FTIR and Raman spectra with theoretical calculations. researchgate.net Computational methods, such as Density Functional Theory (DFT), are used to calculate the optimized molecular geometry and the corresponding vibrational frequencies. mdpi.com
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. researchgate.net Therefore, the computed wavenumbers are typically scaled using an appropriate scaling factor to improve the agreement with the experimental data. This combined experimental and theoretical approach allows for a detailed and confident assignment of even complex vibrational spectra, providing a deeper understanding of the molecule's vibrational properties. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. nih.gov For a chiral molecule such as this compound, single-crystal X-ray diffraction is the definitive method to confirm the "R" configuration at its stereocenter.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. libretexts.org The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. glycoforum.gr.jp This map is then used to build a detailed atomic model of the compound, revealing its conformation and how it packs within the crystal lattice. nih.gov
While this technique is paramount for unequivocal structural proof, specific crystallographic data for this compound are not publicly available in peer-reviewed literature. Were such a study conducted, it would yield critical data parameters like those outlined in the table below.
| Crystallographic Parameter | Description | Typical Data for this compound |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C10H14N2O |
| Formula Weight | The mass of one mole of the compound. | 178.23 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Data not publicly available |
| Space Group | Describes the symmetry of the unit cell. For a single enantiomer, it must be a chiral space group. | Data not publicly available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Data not publicly available |
| Volume (V) | The volume of the unit cell. | Data not publicly available |
| Z | The number of molecules per unit cell. | Data not publicly available |
Chromatographic Techniques for Research Purity and Identity
Chromatography is an essential tool in chemical research and pharmaceutical development for separating, identifying, and quantifying the components of a mixture. longdom.orgnih.gov For a compound like this compound, chromatographic methods are crucial for establishing its purity and confirming its identity. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique used for this purpose. americanpharmaceuticalreview.com
Given that this compound is a chiral compound, the control of its enantiomeric purity is critical, as different enantiomers can have distinct biological activities. longdom.orgamericanpharmaceuticalreview.com Chiral HPLC methods are specifically designed to separate enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP), which is a column packing material that contains a chiral selector. The selector interacts differently with each enantiomer, causing one to travel through the column more slowly than the other, thus achieving separation. longdom.org
A validated HPLC method would be used to determine the chemical purity (presence of any byproducts or impurities) and the enantiomeric purity (the percentage of the desired R-enantiomer versus the undesired S-enantiomer). While specific, validated chromatographic methods for this compound are not detailed in publicly accessible research, a typical chiral HPLC method would be defined by the parameters in the following table.
| Chromatographic Parameter | Description | Illustrative Example for this compound Analysis |
|---|---|---|
| Technique | The specific type of chromatography used. | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase (Column) | The column containing the chiral selector that facilitates separation. | Method details not publicly available (e.g., Polysaccharide-based CSP) |
| Mobile Phase | The solvent system that carries the sample through the column. | Method details not publicly available (e.g., Hexane/Ethanol mixture) |
| Flow Rate | The speed at which the mobile phase moves through the column. | Method details not publicly available (e.g., 1.0 mL/min) |
| Detection | The method used to detect the compound as it elutes from the column. | Method details not publicly available (e.g., UV at 254 nm) |
| Retention Time (tR) | The time it takes for the compound to pass through the column, used for identification. | Data not publicly available |
Theoretical and Computational Investigations of R N 3 1 Aminoethyl Phenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods provide insights that are often complementary to experimental data and can predict molecular behavior at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For molecules structurally related to (R)-N-(3-(1-Aminoethyl)phenyl)acetamide, DFT calculations, often utilizing functionals like B3LYP, are employed to determine optimized geometries and predict reactivity. dergipark.org.trresearchgate.net The electronic distribution, orbital energies, and electrostatic potential are key parameters obtained from DFT studies that help in understanding the molecule's chemical behavior.
The reactivity of a molecule can be assessed through various descriptors derived from DFT, such as global reactivity descriptors which include chemical hardness, softness, chemical potential, electronegativity, and electrophilicity index. researchgate.net These parameters provide a quantitative measure of the stability and reactivity of the molecule.
HOMO-LUMO Analysis and Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For acetanilide (B955) and its derivatives, the HOMO-LUMO gap has been a subject of computational studies to understand their reactivity. researchgate.net
Table 1: Representative Frontier Orbital Energies and Gaps for Compounds Analogous to this compound
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Acetanilide | -6.5 | -0.5 | 6.0 |
| Phenylethylamine | -5.8 | -0.2 | 5.6 |
| N-phenylacetamide derivative | -7.2 | -1.1 | 6.1 |
Note: The values presented in this table are hypothetical and are for illustrative purposes to represent typical ranges found for structurally similar compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. dergipark.org.tr It provides a localized, intuitive picture of chemical bonding. NBO analysis can elucidate the stability of a molecule arising from these electronic interactions.
For a molecule like this compound, NBO analysis would be expected to reveal significant delocalization of the nitrogen lone pair electrons of the acetamide (B32628) group into the aromatic ring. This interaction would contribute to the stability of the molecule. Furthermore, hyperconjugative interactions between filled and empty orbitals can be quantified to understand the electronic landscape of the molecule.
Table 2: Illustrative NBO Analysis Data for a Model Phenylacetamide Fragment
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C=O) | 50.2 |
| LP(N) | π(C-C)aromatic | 5.8 |
| σ(C-H) | σ*(C-N) | 2.1 |
Note: This data is hypothetical and serves to illustrate the types of interactions and stabilization energies that might be observed for the title compound.
Conformational Landscape and Energy Minima Studies
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers for interconversion between them. For this compound, rotations around the single bonds, particularly the C-C bond of the ethylamino group and the C-N bond of the acetamide group, will define its conformational landscape.
Studies on phenylethylamine derivatives have shown the existence of multiple stable conformers. researchgate.netnih.govkoreascience.kr It is expected that this compound will also exhibit several low-energy conformations. Computational methods can be used to scan the potential energy surface by systematically rotating the dihedral angles of key bonds to locate these energy minima. The relative energies of these conformers determine their population at a given temperature.
Computational Modeling of Intermolecular Interactions
The way a molecule interacts with its environment, including other molecules of the same kind or different molecules (e.g., solvent, biological receptors), is governed by intermolecular forces. Computational modeling can provide detailed insights into these interactions.
Hydrogen Bonding Networks and π-Stacking Interactions
This compound possesses functional groups capable of participating in significant intermolecular interactions. The primary amine (-NH2) and the amide (-NH-C=O) groups are excellent hydrogen bond donors and acceptors. Therefore, in the solid state or in solution, this compound is expected to form extensive hydrogen bonding networks.
The phenyl ring in the molecule allows for π-stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or edge-to-face. These interactions, although weaker than hydrogen bonds, play a crucial role in the packing of molecules in crystals and in the binding to biological targets. Computational studies on similar aromatic compounds have highlighted the importance of these non-covalent interactions in determining their supramolecular structures.
Prediction of Molecular Recognition Modes
The molecular recognition of this compound is a critical aspect of its function in stereoselective processes. Computational chemistry provides powerful tools to predict and analyze the non-covalent interactions that govern these recognition events. The structure of this compound, featuring a chiral center, a primary amine, and an acetamide group, allows for a variety of interactions, including hydrogen bonding, π-π stacking, and steric repulsion.
Theoretical studies on similar chiral amine derivatives suggest that the presence of both hydrogen-bond donor (the primary amine and the N-H of the acetamide) and acceptor (the carbonyl oxygen of the acetamide) groups is crucial for self-recognition and for interactions with other chiral molecules. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict how this molecule will bind to a specific receptor or another chiral molecule.
Computational approaches such as Density Functional Theory (DFT) can be used to calculate the interaction energies of these dimers, providing a quantitative measure of the chiral recognition. The choice of functional and basis set in these calculations is critical for obtaining accurate results.
| Interaction Type | Potential Interacting Groups | Significance in Molecular Recognition |
| Hydrogen Bonding | Primary amine (donor), Acetamide N-H (donor), Carbonyl oxygen (acceptor) | Key for binding affinity and specificity, crucial for self-recognition and interaction with target molecules. |
| π-π Stacking | Phenyl ring | Contributes to the stability of binding, particularly in aromatic-rich environments. |
| Steric Repulsion | Ethyl group and other bulky substituents | Influences the orientation of the molecule in a binding pocket and is a key determinant of stereoselectivity. |
Prediction of Spectroscopic Parameters (NMR, IR)
Theoretical calculations are instrumental in predicting the spectroscopic parameters of molecules, which can aid in their experimental characterization. Density Functional Theory (DFT) is a widely used method for the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), cc-pVTZ). researchgate.netnih.govruc.dk The accuracy of these predictions can be high, often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C, when compared to experimental data. nih.gov For this compound, theoretical calculations can predict the chemical shifts for all protons and carbons, aiding in the assignment of the experimental spectrum. The chiral center will induce diastereotopicity in nearby protons, and computational models can help in quantifying the expected difference in their chemical shifts.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (acetamide) | 2.05 | C=O | 169.5 |
| CH (chiral center) | 4.10 | C (chiral center) | 52.3 |
| NH₂ | 1.80 | C-NH₂ | 145.1 |
| NH (acetamide) | 8.50 | Aromatic C | 115-140 |
| Aromatic H | 7.10-7.60 | CH₃ (ethyl) | 24.8 |
| CH₃ (ethyl) | 1.45 | CH₃ (acetamide) | 24.1 |
IR Spectroscopy: The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. DFT calculations can provide harmonic frequencies, which are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. researchgate.net For this compound, the predicted IR spectrum would show characteristic peaks for the N-H stretches of the primary amine and the acetamide, the C=O stretch of the amide, and the aromatic C-H and C=C vibrations.
Hypothetical Predicted IR Frequencies (in cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch (amine) | 3400-3300 |
| N-H stretch (amide) | 3300-3200 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (amide I) | ~1660 |
| N-H bend (amide II) | ~1550 |
| C-N stretch | 1400-1200 |
| C-H bend | 1475-1350 |
Structure-Property Relationships (SPR) in Stereoselective Processes
The stereochemistry of this compound is fundamental to its role in stereoselective processes. Computational studies can elucidate the relationship between its three-dimensional structure and its ability to induce stereoselectivity in chemical reactions. elsevierpure.com
In asymmetric catalysis, where a chiral molecule like this compound might act as a catalyst or a ligand, the enantioselectivity of the reaction is determined by the differences in the activation energies of the transition states leading to the different stereoisomers of the product. DFT calculations are a powerful tool for locating and calculating the energies of these transition states. clockss.org
For a reaction catalyzed by this compound, computational models would be built for the transition states leading to the (R) and (S) products. By comparing the energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted. These models can also provide insights into the non-covalent interactions that stabilize one transition state over the other, thereby explaining the origin of the stereoselectivity. For instance, a hydrogen bond between the catalyst and the substrate might be present in the favored transition state but absent or distorted in the disfavored one. Steric hindrance between the catalyst and the substrate is another critical factor that can be analyzed through these models. researchgate.net
The relationship between the structure of the chiral amine and the resulting stereoselectivity can be systematically investigated by computationally modifying the structure of this compound and observing the effect on the predicted enantioselectivity. This in silico screening can guide the design of more effective chiral catalysts or ligands.
Reactivity and Mechanistic Investigations of R N 3 1 Aminoethyl Phenyl Acetamide
Amine Group Reactivity: Acylation, Alkylation, and Derivatization
The primary amine group in (R)-N-(3-(1-Aminoethyl)phenyl)acetamide is a nucleophilic center and readily participates in a variety of reactions.
Acylation: The amine can be easily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. For instance, reaction with acetyl chloride would yield N-(1-(3-acetamidophenyl)ethyl)acetamide. The reaction conditions for acylation are generally mild, often requiring a non-nucleophilic base to scavenge the acid byproduct.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often challenging to control, as monoalkylation can be followed by subsequent alkylations, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve selective monoalkylation, reductive amination is a more controlled approach, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Asymmetric synthesis of α-amino acids can be achieved through the alkylation of chiral nickel(II) Schiff base complexes of glycine (B1666218) and alanine. rsc.org A robust method for the direct N-alkylation of α-amino acid esters and amides with alcohols has been developed, which is atom-economic and proceeds with excellent retention of stereochemistry. d-nb.info
Derivatization: The primary amine is a versatile handle for a wide range of derivatizations. For example, it can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. It can also undergo condensation with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. These derivatization reactions are crucial for creating libraries of compounds for biological screening and for introducing specific functionalities for further synthetic transformations.
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O) | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent |
| Alkylation (Reductive Amination) | Aldehyde (R'CHO) or Ketone (R'COR''), Reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | Protic solvent (e.g., methanol) |
| Urea Formation | Isocyanate (R'NCO) | Urea | Aprotic solvent |
| Thiourea Formation | Isothiocyanate (R'NCS) | Thiourea | Aprotic solvent |
| Schiff Base Formation | Aldehyde (R'CHO) or Ketone (R'COR'') | Imine (Schiff Base) | Azeotropic removal of water |
Amide Group Reactivity: Hydrolysis and Functionalization
The acetamido group is generally stable, but can undergo hydrolysis under forcing conditions.
Hydrolysis: Amide hydrolysis requires heating with aqueous acid or base for extended periods. masterorganicchemistry.com
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comkhanacademy.org This is followed by the elimination of the amine, which is protonated under the acidic conditions, to yield a carboxylic acid and an ammonium salt. libretexts.org
Base-catalyzed hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. chemistrysteps.com This is followed by the expulsion of the amide anion, which is a poor leaving group. The reaction is typically driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion. chemistrysteps.com
Functionalization: The amide group itself is less reactive towards many reagents compared to the primary amine. However, the N-H bond of the secondary amide can be deprotonated with a strong base to form an amidate, which can then act as a nucleophile. This allows for N-alkylation or N-acylation of the amide, though these reactions are less common than reactions at the primary amine.
| Condition | Mechanism | Products |
|---|---|---|
| Aqueous Acid (e.g., HCl, H2SO4), Heat | Protonation of carbonyl oxygen, nucleophilic attack by water, elimination of amine. masterorganicchemistry.comkhanacademy.org | 3-(1-Aminoethyl)aniline and Acetic Acid |
| Aqueous Base (e.g., NaOH, KOH), Heat | Nucleophilic attack by hydroxide, elimination of amide anion, deprotonation of carboxylic acid. chemistrysteps.com | 3-(1-Aminoethyl)aniline and Acetate (B1210297) Salt |
Aromatic Ring Functionalization: Electrophilic Aromatic Substitution
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the acetamido group and the 1-aminoethyl group.
Both the acetamido group (-NHCOCH₃) and the aminoethyl group (-CH(CH₃)NH₂) are activating, ortho-, para-directing groups. masterorganicchemistry.com The acetamido group is a moderately activating group due to the electron-donating resonance effect of the nitrogen lone pair, which is somewhat attenuated by the electron-withdrawing nature of the carbonyl group. The 1-aminoethyl group is a weakly activating group due to the inductive effect of the alkyl chain.
Given that the two groups are in a meta relationship to each other, their directing effects will be additive. The positions ortho and para to the acetamido group are positions 2, 4, and 6. The positions ortho and para to the 1-aminoethyl group are positions 2, 4, and 6. Therefore, electrophilic attack will be strongly favored at the 2, 4, and 6 positions of the aromatic ring. Steric hindrance from the 1-aminoethyl group might disfavor substitution at the 2-position to some extent, potentially leading to a preference for substitution at the 4- and 6-positions.
| Position | Directing Effect of -NHCOCH3 | Directing Effect of -CH(CH3)NH2 | Overall Predicted Outcome |
|---|---|---|---|
| 2 | ortho (activating) | ortho (activating) | Favored |
| 4 | para (activating) | ortho (activating) | Strongly Favored |
| 5 | meta (deactivating) | meta (deactivating) | Disfavored |
| 6 | ortho (activating) | para (activating) | Strongly Favored |
Stereochemical Stability and Epimerization Studies
The stereocenter at the benzylic carbon bearing the amino group is a key feature of this compound. The stability of this stereocenter is crucial for applications where enantiopurity is required.
Epimerization, the inversion of configuration at a stereocenter, can occur under certain conditions. For chiral amines, epimerization can be facilitated by the formation of an achiral intermediate, such as an imine, or through a deprotonation-reprotonation sequence at the chiral center if the benzylic proton is sufficiently acidic.
Role of this compound as a Key Synthetic Intermediate
The bifunctional nature and chirality of this compound make it a valuable building block in asymmetric synthesis. rsc.org
The primary amine and the functionalizable aromatic ring provide two points of diversity for the construction of more complex molecules. The chiral 1-phenylethylamine (B125046) motif is a common feature in many biologically active compounds and chiral ligands. nih.gov This intermediate can be used in the synthesis of chiral heterocycles, where the amine can act as a nucleophile in cyclization reactions. univpm.itmdpi.com For example, it could be a precursor for the synthesis of chiral tetrahydroisoquinolines or other nitrogen-containing heterocyclic systems.
Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by preparing different fragments of the target molecule separately and then coupling them together near the end of the synthesis. scholarsresearchlibrary.com this compound is well-suited for such strategies. The amino group can be protected, and the aromatic ring can be functionalized, for example, through halogenation or boronation, to create a versatile coupling partner. This functionalized intermediate can then be coupled with another complex fragment in a stereocontrolled manner, leveraging the existing chirality of the molecule.
Applications in Chemical Sciences Non Clinical Research Focus
Utilization as a Chiral Building Block in Organic Synthesis
The enantiomerically pure nature of (R)-N-(3-(1-Aminoethyl)phenyl)acetamide makes it a significant chiral building block in organic synthesis. Chiral building blocks are essential starting materials for the construction of complex, stereochemically defined molecules, which is a critical aspect of modern pharmaceutical and materials science research.
Asymmetric Synthesis of Other Chiral Compounds
In the asymmetric synthesis of other chiral compounds, this compound serves as a foundational scaffold. The primary amine group can be readily modified or incorporated into larger molecular frameworks, transferring its inherent chirality to the newly synthesized molecule. This approach is fundamental to creating enantiomerically pure compounds, where the biological or material properties are dependent on a specific three-dimensional arrangement of atoms. Research in this area often involves multi-step synthetic sequences where the stereocenter of the parent compound directs the stereochemical outcome of subsequent reactions.
Development of Chiral Ligands for Asymmetric Catalysis
A significant application of this compound is in the development of chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center to form a catalyst that can selectively produce one enantiomer of a product over the other.
Ligand Design and Synthesis
The design and synthesis of novel chiral ligands are pivotal for advancing asymmetric catalysis. The structure of this compound provides a versatile platform for ligand development. The primary amine and the amide nitrogen can act as coordinating atoms, or they can be further functionalized to introduce other donor groups, such as phosphines or oxazolines. The synthetic process typically involves reacting the amine or amide with suitable electrophiles to append the desired coordinating moieties. The rigid phenyl backbone and the stereogenic center are key design elements that influence the steric and electronic environment of the resulting metal complex, which in turn dictates its catalytic activity and selectivity.
Catalytic Performance in Model Reactions
Once synthesized, the catalytic performance of ligands derived from this compound is evaluated in various model reactions. These reactions serve as benchmarks to assess the effectiveness of the new catalyst system. Common model reactions include asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The key performance indicators are the conversion of the starting material, the enantiomeric excess (ee) of the product, and the turnover number (TON) and turnover frequency (TOF) of the catalyst. The data gathered from these studies are crucial for understanding the structure-activity relationship of the ligand and for the rational design of more efficient catalysts.
Below is an illustrative data table summarizing the potential catalytic performance of a hypothetical ligand derived from this compound in a model asymmetric hydrogenation reaction.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Acetophenone (B1666503) | 1 | Methanol | 25 | 12 | >99 | 95 (R) |
| 2 | Methyl acetoacetate | 1 | Ethanol | 25 | 24 | 98 | 92 (S) |
| 3 | Itaconic acid | 0.5 | Toluene | 50 | 8 | >99 | 98 (R) |
This table is for illustrative purposes and does not represent actual experimental data.
Research Probes for Stereochemical Studies and Enantiomeric Purity Determination
The chiral nature of this compound also allows for its use as a research probe in stereochemical studies. It can be employed as a chiral derivatizing agent, reacting with a racemic mixture of another compound to form diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). This method is invaluable for determining the enantiomeric purity of a sample.
Development of Analytical Standards for Research Purity and Identity
In a research context, well-characterized compounds are essential for use as analytical standards. This compound, when synthesized to a high degree of chemical and enantiomeric purity, can serve as such a standard. It can be used to calibrate analytical instruments, validate new analytical methods, and as a reference material in the quality control of related chemical syntheses. The availability of a reliable analytical standard is crucial for ensuring the accuracy and reproducibility of research findings.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes for Chiral Amine Acetamides
The synthesis of enantiomerically pure chiral amines is a cornerstone of the pharmaceutical and fine chemical industries, with approximately 40-45% of small molecule pharmaceuticals containing a chiral amine fragment. acs.orgnih.gov Traditional methods are often being supplanted by more sustainable and efficient catalytic approaches. acs.orgnih.gov
Future research is increasingly focused on green chemistry principles to minimize waste and energy consumption. researchgate.net Key areas of development include:
Biocatalysis : Engineered enzymes, such as transaminases and amine dehydrogenases, offer highly selective and efficient routes to chiral amines under mild conditions. nih.gov Transaminases, for instance, have been successfully engineered for the asymmetric synthesis of complex pharmaceutical ingredients. nih.gov The use of biocatalysts can significantly reduce the reliance on heavy metal catalysts and harsh reaction conditions. nih.gov
Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful, atom-economical strategy for producing optically active amines with minimal waste. acs.org Ongoing research focuses on the design and synthesis of new modular chiral ligands to create highly active and efficient metal complexes for the asymmetric hydrogenation of imines, enamides, and other precursors to chiral amines. acs.orgnih.gov
Novel C-H Insertion Reactions : Innovative synthetic pathways, such as the Rh-catalyzed intramolecular C-H insertion of α-diazo-α-(phenylsulfonyl)acetamides derived from α-amino acids, provide highly regio- and stereoselective routes to chiral γ-lactams, which are valuable intermediates. acs.org The exploration of similar C-H activation and insertion strategies could lead to novel syntheses of other chiral amine acetamide (B32628) derivatives.
Utilization of CO2 and Methanol : A novel and sustainable approach for the synthesis of acetamides involves the use of CO2, methanol, H2, and corresponding amines. rsc.org This method, catalyzed by a Rh catalyst with LiI/LiCl as promoters, offers a new route that avoids the need for ligands and where the amine substrate itself can accelerate the reaction. rsc.org
Table 1: Comparison of Synthetic Strategies for Chiral Amine Acetamides
| Strategy | Advantages | Areas for Future Research |
|---|---|---|
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainable. nih.gov | Protein engineering to expand substrate scope, enzyme immobilization, cofactor regeneration. nih.gov |
| Asymmetric Hydrogenation | High atom economy, minimal waste, versatile and reliable. acs.org | Development of novel chiral ligands, use of non-precious metal catalysts. nih.gov |
| C-H Insertion | High regio- and stereoselectivity, access to complex motifs. acs.org | Broadening the scope of C-H insertion reactions for diverse chiral amine synthesis. |
| CO2/Methanol Utilization | Utilization of renewable feedstocks, ligand-free catalysis. rsc.org | Improving catalyst efficiency and expanding the substrate scope. |
Advanced Automation and Flow Chemistry in Chiral Synthesis
The integration of automation and continuous flow chemistry is revolutionizing the synthesis of chiral compounds, offering enhanced control, scalability, and safety compared to traditional batch processes. researchgate.netacs.org
Key advancements and future directions in this area include:
Enhanced Reaction Control : Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.net
Scalability and Safety : Continuous flow systems can be readily scaled up for industrial production. acs.org The small reaction volumes in microreactors also enhance safety, particularly for highly exothermic or hazardous reactions. acs.org
Integration of Enabling Technologies : Flow chemistry can be combined with other technologies like microwave irradiation, photochemistry, and electrochemistry to develop fully automated and highly efficient synthetic processes. acs.org
Stereoselective Organocatalysis in Flow : The use of chiral organocatalytic reactors, such as packed-bed and monolithic reactors, under continuous flow conditions is a rapidly developing area for the synthesis of chiral intermediates of pharmaceutical interest. mdpi.com
The application of these automated and flow-based approaches to the synthesis of (R)-N-(3-(1-Aminoethyl)phenyl)acetamide could lead to more efficient, cost-effective, and safer manufacturing processes. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. beilstein-journals.orggcande.org
Future research in this domain will likely focus on:
Predictive Modeling : ML algorithms can be trained on large datasets of chemical reactions to predict the yield, selectivity, and optimal conditions for new transformations. beilstein-journals.org This can significantly reduce the time and resources required for experimental optimization.
Computer-Aided Synthesis Planning (CASP) : AI-driven tools can propose diverse and efficient synthetic pathways for target molecules, including complex chiral compounds. beilstein-journals.org
Accelerated Catalyst Discovery : AI can be used to screen virtual libraries of potential catalysts and identify promising candidates for experimental validation, accelerating the discovery of new and more efficient catalysts for chiral amine synthesis. researchgate.net
Self-Driving Laboratories : The integration of AI and ML with robotic platforms has the potential to create "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions. beilstein-journals.org
LLM-Powered AI Agents : The development of Large Language Model (LLM) empowered AI agents that can access and process the latest chemical literature to provide optimal reaction condition recommendations is a promising future direction. bohrium.com
The application of these computational tools to the synthesis of this compound could lead to the discovery of novel, more efficient synthetic routes and the rapid optimization of existing processes. researchgate.net
Exploration of New Non-Clinical Research Applications for this compound
While the primary applications of many chiral amine acetamides lie in pharmaceuticals, there is a growing interest in exploring their utility in other areas of non-clinical research. The structure of this compound, with its chiral center, aromatic ring, and amide group, suggests potential for a variety of applications.
Potential future research applications could include:
Asymmetric Catalysis : The chiral amine moiety could serve as a ligand for a metal catalyst or as an organocatalyst itself in asymmetric transformations.
Materials Science : The ability of the molecule to form hydrogen bonds via its amide group and engage in π-π stacking interactions through its phenyl ring makes it a candidate for the development of novel self-assembling materials, such as gels or liquid crystals.
Biological Probes : The acetamide group is found in various bioactive molecules. researchgate.netmdpi.com The compound could be functionalized with fluorescent tags or other reporter groups to serve as a probe for studying biological processes.
Chiral Recognition : The enantiomerically pure nature of the compound makes it a potential chiral selector in separation science, for example, in chiral chromatography.
Systematic studies are needed to explore these and other potential non-clinical applications of this compound.
Deepening Understanding of Chiral Recognition and Self-Assembly Phenomena
Chiral recognition and self-assembly are fundamental processes in chemistry and biology, governing everything from the structure of proteins to the formation of synthetic supramolecular structures. acs.orgnih.gov The study of how chiral molecules like this compound interact and organize themselves is a key area of future research.
Key research directions include:
Supramolecular Chemistry : Investigating the self-assembly of this compound and related compounds into well-defined supramolecular architectures. acs.org This could lead to the creation of novel functional materials with applications in areas such as selective transport and catalysis. researchgate.netibmmpeptide.comnih.gov
Chirality-Assisted Self-Assembly : Exploring how the chirality of the molecule influences its self-assembly behavior, potentially leading to the formation of complex, low-symmetry structures with unique properties. acs.org
Three-Point Interaction Model : Further investigation into the intermolecular interactions that govern chiral recognition, such as the three-point interaction model, can provide a deeper understanding of how molecules differentiate between enantiomers. nih.gov
Surface Science : Studying the self-assembly of chiral amine acetamides on surfaces using techniques like scanning tunneling microscopy to understand how dimensionality affects chiral recognition. nih.gov
A deeper understanding of these fundamental phenomena will not only provide insights into the behavior of this compound but also pave the way for the rational design of new chiral materials and systems with tailored properties.
Q & A
Basic: What are the optimal synthetic routes for (R)-N-(3-(1-Aminoethyl)phenyl)acetamide, considering stereochemical control?
Answer:
The synthesis of this compound requires stereochemical precision. A multi-step approach is recommended:
Chiral Intermediate Preparation : Use enantioselective reduction of a ketone precursor (e.g., 3-acetylphenylacetamide) with a chiral catalyst, such as Ru-BINAP complexes, to introduce the (R)-configuration in the aminoethyl group. This mirrors methods for synthesizing stereochemically complex acetamides .
Amidation : React the chiral intermediate with acetyl chloride under anhydrous conditions to form the acetamide moiety.
Purification : Employ chiral chromatography (e.g., Chiralpak® columns) or crystallization with chiral resolving agents to ensure enantiopurity (>98% ee).
Reference synthetic pathways for related compounds in and highlight the importance of solvent choice (e.g., DMF or THF) and temperature control (60–80°C) to minimize racemization .
Basic: Which spectroscopic techniques are critical for confirming the structure and enantiomeric purity of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and functional groups. Key signals include the acetamide methyl group (~2.1 ppm) and aromatic protons (7.2–7.8 ppm). NOESY can validate spatial proximity of the (R)-configured aminoethyl group .
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for stereochemical validation. Similar acetamide derivatives in were characterized using single-crystal diffraction .
- Circular Dichroism (CD) : Detects enantiomeric excess by measuring Cotton effects at 220–260 nm, as applied to chiral amines in .
Basic: What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., NADH-coupled assays) to test interactions with targets like proteases or kinases. highlights sulfonamide acetamides as protease inhibitors, suggesting similar protocols .
- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C and measure accumulation in cell lines (e.g., HEK-293) via scintillation counting. ’s indole-acetamide analogs used this approach .
- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., MCF-7) to assess IC₅₀ values. Compare results to structurally related compounds in .
Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound in different assay systems?
Answer:
Contradictions often arise from assay-specific variables:
Enantiopurity Verification : Re-analyze the compound’s ee via HPLC-CD. Impure enantiomers may exhibit off-target effects, as seen in ’s neuroprotective studies .
Orthogonal Assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays). ’s interaction studies combined SPR and fluorescence polarization .
Metabolic Stability Testing : Assess hepatic microsomal degradation (e.g., human liver microsomes) to rule out rapid inactivation in certain assays. ’s fentanyl analogs used this to explain potency variations .
Advanced: What strategies are effective for designing enantiomer-specific analogs of this compound with enhanced target selectivity?
Answer:
Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) to enhance binding. ’s thiazole-acetamide derivatives used halogen substitutions to improve selectivity .
Molecular Dynamics (MD) Simulations : Model interactions between the (R)-enantiomer and target proteins (e.g., GPCRs) to identify key binding residues. applied MD to optimize bicyclic acetamide derivatives .
Proteomic Profiling : Use affinity pull-down assays with biotinylated analogs to map off-target interactions, as demonstrated in ’s indole-acetamide studies .
Advanced: How should researchers address challenges in scaling up the synthesis of this compound while maintaining enantiopurity?
Answer:
- Continuous Flow Reactors : Minimize racemization by reducing reaction time and improving mixing efficiency. ’s industrial protocols for triazine-acetamides used this approach .
- Chiral Stationary Phases (CSPs) : Implement preparative HPLC with CSPs (e.g., cellulose-based) for large-scale purification. ’s zaleplon synthesis scaled enantiomeric separation using similar methods .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric ratios during synthesis, ensuring consistency .
Advanced: What computational methods are most reliable for predicting the pharmacokinetic properties of this compound?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict absorption/distribution using software like GastroPlus®. Input logP (measured via shake-flask) and pKa values (calculated with MarvinSuite). ’s fentanyl analogs validated PBPK models against in vivo data .
- QSAR Models : Train algorithms on datasets of structurally similar acetamides (e.g., ’s sulfonamide derivatives) to estimate bioavailability and clearance .
- Docking Studies : Use AutoDock Vina to simulate binding to CYP450 enzymes, predicting metabolic hotspots. ’s N-acetyl norfentanyl study linked CYP3A4 interactions to metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
